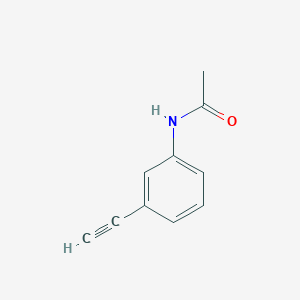

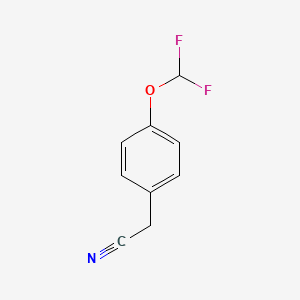

4-(Difluoromethoxy)phenylacetonitrile

Vue d'ensemble

Description

4-(Difluoromethoxy)phenylacetonitrile is a chemical compound that is related to various research studies in the field of organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and reactivity of structurally related compounds. For instance, the synthesis of phenylacetonitrile derivatives is a topic of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxy-3-methoxyphenylacetonitrile, involves multi-step processes that can be optimized for better yields and economic efficiency . Similarly, the synthesis of α-(trifluoromethyl)phenylacetonitrile from the cyanohydrin of α,α,α-trifluoroacetophenone demonstrates the versatility of nitrile groups in organic synthesis . The use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts alkylations also highlights the potential for creating complex molecules through strategic catalysis .

Molecular Structure Analysis

The structure of phenylacetonitrile derivatives can be determined using various analytical techniques such as IR spectra, elemental analysis, and NMR . These techniques are crucial for confirming the identity and purity of synthesized compounds. The unexpected reactivity and formation of a trimeric impurity in the case of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile also underscore the importance of structural analysis in understanding the behavior of these molecules .

Chemical Reactions Analysis

The reactivity of phenylacetonitrile derivatives can lead to a range of chemical reactions. For example, difluoro(trimethylsilyl)acetonitrile acts as a cyanodifluoromethylating reagent towards various nucleophiles . The reactivity of 4-phenyl-3-oxobutanenitrile derivatives further illustrates the potential for synthesizing heterocyclic compounds, which are of significant interest in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetonitrile derivatives are influenced by their functional groups and molecular structure. For instance, the presence of difluoromethoxy groups would affect the compound's polarity, boiling point, and solubility. These properties are essential for the practical application of these compounds in different chemical environments.

Applications De Recherche Scientifique

Phase-Transfer Catalysis : In a study by Lasek and Mąkosza (1993), it was found that phenylacetonitrile reacts under phase transfer catalysis conditions with propenylarenes to produce substituted 4-aryl-2-phenylbutyronitriles. This demonstrates the potential of 4-(Difluoromethoxy)phenylacetonitrile in organic synthesis, particularly in Michael addition reactions (Lasek & Mąkosza, 1993).

Uncommon Reactivity and Trimer Formation : Research by Stazi et al. (2010) highlights an unusual reactivity pattern of a related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile. This compound exhibited a loss of three fluorine atoms resulting in a trimeric compound. Such findings indicate the unique chemical behavior and potential applications in understanding fluorine chemistry (Stazi et al., 2010).

Fluorination of Diarylisoxazoles : Stephens and Blake (2004) explored the C-4 fluorination of a series of diarylisoxazoles using Selectfluor®. Their study shows the applicability of fluorination techniques in modifying the physiochemical properties of complex organic molecules (Stephens & Blake, 2004).

Synthesis of Genistein : The synthesis of [3,4,1′-13C3]genistein, using a derivative of phenylacetonitrile, was described by Oldfield et al. (2007). This research demonstrates the role of phenylacetonitrile derivatives in the synthesis of isotopically labeled compounds for analytical purposes (Oldfield, Chen, & Botting, 2007).

Preparation of Nitroaniline Derivatives : A study by Su (2001) involved the preparation of 4-Difluoromethoxy-2-nitroaniline through various reactions, demonstrating the potential of 4-(Difluoromethoxy)phenylacetonitrile in synthesizing important intermediates for organic compounds (Su, 2001).

Mutagenic Properties : In the study of roasted seeds of Moringa oleifera, a compound similar to phenylacetonitrile was found to be mutagenic. This study, conducted by Villaseñor et al. (1989), provides insight into the potential biological effects and risks associated with these compounds (Villaseñor, Finch, Lim-Sylianco, & Dayrit, 1989).

Photoredox Catalysis : Lin and Prakash (2022) presented a method for C(sp2)-H difluoromethoxylation of (hetero)arenes using a photoredox-catalyzed approach. This illustrates the importance of 4-(Difluoromethoxy)phenylacetonitrile in modern synthetic chemistry, particularly in the context of photocatalysis and functionalization of organic molecules (Lin & Prakash, 2022).

Improvement of Synthesis Methods : Research by Yi-tian (2012) focused on improving the synthesis process of a derivative of phenylacetonitrile. This study highlights the ongoing efforts to optimize the production of such compounds for various applications (Yi-tian, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to act as a nucleophile in synthetic reactions , suggesting that it may interact with electrophilic sites in biological molecules.

Mode of Action

As a nucleophile, 4-(Difluoromethoxy)phenylacetonitrile can replace another functional group in a molecule, leading to the creation of new compounds

Propriétés

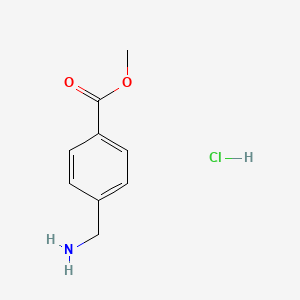

IUPAC Name |

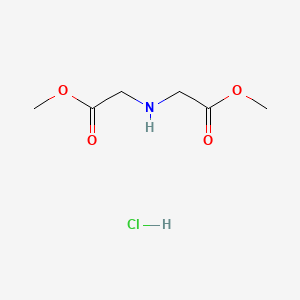

2-[4-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFWUQCOTXRZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371774 | |

| Record name | 4-(Difluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)phenylacetonitrile | |

CAS RN |

41429-16-7 | |

| Record name | 4-(Difluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41429-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.